1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDMKOKVHKVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN2N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, such as room temperature or slightly elevated temperatures. The reaction can be performed in various solvents, including water, ethanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics.
- Anticancer Properties : Triazole-containing compounds have also been studied for their anticancer activities. In vitro studies suggest that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Pharmacology
The pharmacological profile of this compound is noteworthy:
- CNS Effects : The compound's pyrrolidine structure may contribute to central nervous system activity. Research has indicated that similar compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Drug Delivery Systems : The unique properties of this compound allow it to be explored as a carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and efficacy.
Materials Science
In materials science, this compound can be utilized:
- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability .
Data Tables
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.
- Cancer Research : In a study focused on anticancer agents published in Cancer Letters, researchers found that triazole derivatives could significantly inhibit tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways.
- Polymer Development : A recent investigation into novel polymeric materials highlighted the use of this compound as a cross-linker. The resulting polymers showed enhanced durability and thermal resistance compared to traditional materials.
Mechanism of Action
The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interfere with cellular pathways, affecting processes like cell division or signal transduction.
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target compound’s pyrrolidine core distinguishes it from pyrimidine-based analogs (e.g., ) or benzenesulfonamide derivatives (e.g., ). Pyrrolidine’s rigidity may favor binding to conformational epitopes in targets like GPCRs or ion channels.
Role of the 1,2,3-Triazole: In compound 12e , the triazole enhances beta3-adrenergic receptor selectivity via dipole interactions and hydrogen bonding. The target compound’s triazole may similarly improve target engagement compared to non-triazole analogs. Unlike the Mitsunobu-synthesized triazole-propanol derivative , the target compound’s triazole is likely synthesized via CuAAC, offering regioselectivity and efficiency .
Stereochemical Considerations: The (3R) and (3S) configurations in 1a/1b highlight the importance of pyrrolidine stereochemistry in biological activity.
Biological Activity
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is a heterocyclic compound that combines a triazole ring and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound facilitate various interactions with biological targets, making it a valuable candidate for drug development.
Chemical Structure
The molecular formula of this compound is . The compound features a triazole moiety that enhances its stability and reactivity.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various cellular processes such as signal transduction and cell division.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole demonstrate potent activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.4 |
| Klebsiella pneumoniae | 16.1 |
| Bacillus cereus | 16.5 |
These findings suggest that this compound may have comparable or superior antibacterial properties when compared to standard antibiotics like ciprofloxacin .
Antifungal Activity
The compound has also been evaluated for antifungal activity. Triazole derivatives are known for their effectiveness against fungal pathogens due to their ability to inhibit ergosterol synthesis in fungal membranes. In vitro studies have indicated that certain triazole derivatives possess significant antifungal activity against strains such as Candida albicans.
Anticancer Properties
Recent studies have explored the anticancer potential of triazole-containing compounds. For instance, the incorporation of the pyrrolidine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Variations in substituents on the triazole ring or pyrrolidine structure can significantly influence their biological activity. For example:
- Substituent Variations : Compounds with electron-withdrawing groups often exhibit enhanced antibacterial activity.
This highlights the importance of chemical modifications in developing more potent derivatives.
Case Studies
Several studies have documented the synthesis and biological evaluation of triazole-containing compounds:
- Study on Antibacterial Activity : A recent investigation synthesized multiple triazole derivatives, including this compound, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial effects with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Evaluation : In another study focusing on lung cancer cells, triazole derivatives were shown to inhibit cell growth effectively. The study emphasized the role of the nitrogen atoms in the triazole ring in mediating these effects through enzyme inhibition .
Q & A
Q. What are the established synthetic routes for 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol, and how are key intermediates validated?
The synthesis typically involves multi-step reactions, including cycloaddition for the triazole ring and alkylation for the pyrrolidine-ethanol backbone. For example, the triazole moiety can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions . Key intermediates are validated using thin-layer chromatography (TLC) to monitor reaction progress, followed by NMR spectroscopy to confirm regioselectivity of the triazole formation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are purity and structural integrity assessed?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., triazole protons at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C8H13N3O) with <2 ppm error .
- Infrared Spectroscopy (IR): Detects functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹, triazole C-N at ~1600 cm⁻¹) .
Purity is assessed via HPLC (>95% area under the curve) and elemental analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step connecting the triazole and pyrrolidine moieties?
Yield optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Temperature control: Reactions are often conducted at 60–80°C to balance kinetics and side reactions .
- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields .
Q. What strategies address contradictions in reported biological activities of structurally similar triazole-pyrrolidine hybrids?
Discrepancies in bioactivity (e.g., receptor binding vs. enzymatic inhibition) may arise from stereochemical variations or assay conditions. Mitigation strategies include:
- Comparative docking studies: Computational modeling (e.g., AutoDock Vina) to compare binding modes across targets .
- Structure-activity relationship (SAR) analysis: Systematic modification of substituents (e.g., hydroxyl position, triazole substitution) to isolate pharmacophores .
- Assay standardization: Use of isogenic cell lines or recombinant enzymes to minimize variability .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for in vivo studies?
- Prodrug derivatization: Esterification of the hydroxyl group to enhance membrane permeability .
- Co-crystallization: Screening with co-solvents (e.g., cyclodextrins) to improve aqueous solubility .
- Metabolic profiling: Liver microsome assays identify metabolic hotspots (e.g., triazole oxidation) for targeted stabilization .
Methodological Considerations
Q. What analytical workflows are recommended for resolving stereochemical uncertainties in the pyrrolidine ring?
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Kinase panel screening: Test against a diverse kinase library (e.g., Eurofins KinaseProfiler) at 1–10 µM .
- Cellular assays: Measure phospho-substrate inhibition in HEK293T cells transfected with target kinases .
- Selectivity profiling: Compare IC50 values against off-target kinases (e.g., EGFR, VEGFR) to assess specificity .
Data Interpretation & Validation
Q. How can researchers distinguish between artifactual and genuine biological activity in high-throughput screening?
- Counter-screening: Test hits in orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) .
- Dose-response curves: Confirm activity with Hill slopes ~1 and R² > 0.95 .
- Negative controls: Include compounds with known inactivity in the scaffold class .
Q. What computational tools are effective for predicting the compound’s interaction with G-protein-coupled receptors (GPCRs)?
- Molecular dynamics (MD) simulations: AMBER or GROMACS to model receptor-ligand dynamics .
- Pharmacophore mapping: Tools like Schrödinger’s Phase align triazole/pyrrolidine features with GPCR binding pockets .
- Free energy perturbation (FEP): Quantify binding affinity changes due to substituent modifications .
Advanced Synthesis Challenges
Q. What are the critical bottlenecks in scaling up the synthesis, and how can they be addressed?
- Triazole ring instability: Use low-temperature azide handling and in situ quenching to prevent decomposition .
- Purification inefficiency: Switch from column chromatography to recrystallization (e.g., ethanol/water) for large batches .
- Catalyst recycling: Immobilize copper catalysts on silica to reduce costs and improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
